molecular formula C10H13N3 B1505031 2-(1H-Benzimidazol-2-YL)-N-methylethanamine CAS No. 99206-38-9

2-(1H-Benzimidazol-2-YL)-N-methylethanamine

Cat. No.: B1505031
CAS No.: 99206-38-9
M. Wt: 175.23 g/mol
InChI Key: YSZSYTFOKMFEAG-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-YL)-N-methylethanamine is a chemical compound belonging to the class of benzimidazoles, which are heterocyclic aromatic compounds Benzimidazoles are characterized by a fused structure of benzene and imidazole rings

Biochemical Analysis

Biochemical Properties

2-(1H-Benzimidazol-2-YL)-N-methylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazones, which are known for their antioxidant and radical scavenging properties . These interactions are crucial as they can influence the compound’s efficacy in biochemical applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives, including this compound, can disrupt microtubule formation in cells, leading to significant changes in cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit tubulin polymerization, which is crucial for maintaining cell structure and function . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can lead to toxic or adverse effects. For instance, benzimidazole derivatives have been shown to cause cytotoxicity in glioblastoma cells at specific concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target areas .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and catalyst can significantly affect the yield and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Benzimidazol-2-YL)-N-methylethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(1H-Benzimidazol-2-YL)-N-methylethanamine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs.

  • Medicine: The compound has shown potential in the treatment of various diseases, including antimicrobial and anticancer activities.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-(1H-Benzimidazol-2-YL)-N-methylethanamine is similar to other benzimidazole derivatives, such as 2-(1H-Benzimidazol-2-YL)benzenethiol and 1H-Benzimidazol-2-yl derivatives. its unique structural features, such as the presence of the methylethanamine group, distinguish it from other compounds in the benzimidazole family. These structural differences can lead to variations in biological activity and chemical reactivity.

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Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-11-7-6-10-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZSYTFOKMFEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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